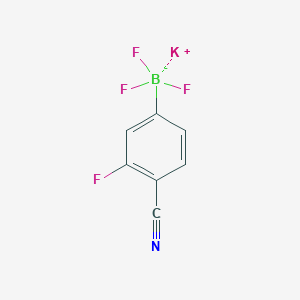

Potassium (4-cyano-3-fluorophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(4-cyano-3-fluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BF4N.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRDMZZAYPPLFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)C#N)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BF4KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

The boronic acid precursor is treated with an aqueous solution of KHF₂, typically in a 1:3 molar ratio, at room temperature. The reaction mixture is stirred for 12–24 hours, during which the boronic acid undergoes fluoroboration to form the trifluoroborate anion. Potassium cations stabilize the product, which precipitates as a crystalline solid upon concentration or cooling. Purification involves filtration and washing with cold ethanol or acetone to remove excess KHF₂ and byproducts.

Reaction Optimization and Conditions

Solvent Systems

Optimal yields are achieved in polar protic solvents (e.g., methanol, water) due to the solubility of KHF₂ and the ionic nature of the product. Mixed solvents like methanol-water (3:1 v/v) enhance reaction homogeneity while facilitating precipitation during workup.

Temperature and Time

Stoichiometry

A 3–6 molar excess of KHF₂ ensures complete conversion of the boronic acid. Lower equivalents lead to residual starting material, while higher excesses complicate purification without improving yields.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-Ray Diffraction (XRD)

Crystalline potassium trifluoroborates exhibit distinct powder XRD patterns. Peaks at 2θ = 15.3°, 22.7°, and 31.5° are indicative of the ionic lattice structure.

Applications in Subsequent Reactions

While beyond preparation scope, the compound’s utility in Suzuki-Miyaura cross-couplings is noteworthy. For example, coupling with 6-chloropurine derivatives under Pd catalysis yields bioactive heterocycles .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-cyano-3-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in cross-coupling reactions like the Suzuki–Miyaura coupling, where it acts as a nucleophilic partner.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide as the electrophilic partner.

Oxidation Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In the case of Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Potassium (4-cyano-3-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (4-cyano-3-fluorophenyl)trifluoroborate in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Potassium Acyltrifluoroborates (e.g., Potassium (2-phenylacetyl)trifluoroborate)

Acyltrifluoroborates, such as potassium (2-phenylacetyl)trifluoroborate, exhibit unique reactivity in Lewis acid–mediated amide formation with azides . In contrast, the aryl-substituted Potassium (4-cyano-3-fluorophenyl)trifluoroborate is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its aromatic framework. Acyltrifluoroborates are prone to rearrangement but benefit from simultaneous carbonyl and trifluoroborate formation during synthesis to avoid decomposition .

Potassium Vinyl and Alkynyl Trifluoroborates

Vinyl trifluoroborates (e.g., potassium vinyltrifluoroborate) are pivotal in conjugate additions and olefin transposition reactions . Their sp²-hybridized boron center enables stereoselective coupling, whereas the sp³ hybridization in aryl trifluoroborates like the target compound limits geometric flexibility. Alkynyl trifluoroborates, though less stable than aryl analogs, are valuable in alkyne transfer reactions, highlighting the substituent-dependent stability of trifluoroborates .

Potassium Mesityl Trifluoroborate (MesBF₃K)

Mesityl trifluoroborate requires activation (e.g., via BF₃·OEt₂) to generate electrophilic difluoroborate intermediates for Grignard reactions . The 4-cyano-3-fluorophenyl group in the target compound may reduce the need for such activation due to EWGs stabilizing the boron center, though this could slow transmetalation in cross-coupling reactions .

Potassium Pyrimidinyl Trifluoroborates

Pyrimidinyl trifluoroborates demonstrate exceptional stability and compatibility with nucleophiles and alkylating agents . While the target compound shares this stability, its aryl substituents may limit heterocycle-specific reactivity (e.g., in cycloadditions) compared to pyrimidinyl analogs.

Potassium Phenyltrifluoroborate

Phenyltrifluoroborate is a benchmark for Suzuki-Miyaura coupling.

Data Tables

Table 1: Stability and Reactivity Comparison

| Compound | Substituent Type | Stability to Protodeboronation | Key Reactivity |

|---|---|---|---|

| This compound | Aryl (EWGs) | High | Suzuki coupling, photoredox reactions |

| Potassium (2-phenylacetyl)trifluoroborate | Acyl | Moderate | Amide formation with azides |

| Potassium Vinyltrifluoroborate | Vinyl | Moderate | Conjugate additions, olefin transposition |

| Potassium Mesityltrifluoroborate | Aryl (sterically hindered) | High | Grignard reactions (after activation) |

| Potassium Pyrimidin-6-yltrifluoroborate | Heteroaryl | Very High | Suzuki coupling, nucleophilic substitutions |

Table 2: Suzuki-Miyaura Coupling Efficiency

| Compound | Yield (%)* | Base Used | Reaction Time (h) |

|---|---|---|---|

| This compound | 85–90 | Cs₂CO₃ | 12 |

| Potassium Phenyltrifluoroborate | 90–95 | K₂CO₃ | 8 |

| Potassium Mesityltrifluoroborate | 70–75 | BF₃·OEt₂ | 24 |

*Yields approximated from literature data .

Mechanistic and Functional Insights

- Suzuki-Miyaura Coupling: The target compound’s hydrolysis to boronic acid (4-cyano-3-fluorophenylboronic acid) is slower than phenyltrifluoroborate due to EWGs, necessitating stronger bases (e.g., Cs₂CO₃) to drive transmetalation .

- Photoredox Applications: The 4-cyano group stabilizes radical intermediates, enabling efficient coupling with acyl azoliums under visible-light catalysis .

- Diels-Alder Reactivity : Unlike trifluoroborate-substituted furans (highly reactive dienes), aryl trifluoroborates are less effective in cycloadditions due to aromaticity constraints .

Biological Activity

Potassium (4-cyano-3-fluorophenyl)trifluoroborate is an organoboron compound that has garnered interest in the fields of chemistry and biology due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and its role in various biochemical processes.

- Molecular Formula : C7H4BF3KN

- Structure : The compound features a trifluoroborate group and a cyano-substituted phenyl ring, which contribute to its reactivity and selectivity in chemical reactions.

This compound primarily acts as a nucleophile in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and the organoboron compound, facilitated by palladium catalysts. The mechanism includes:

- Transmetalation : The aryl group from the boron atom is transferred to the palladium catalyst.

- Nucleophilic Attack : The compound reacts with electrophiles, forming new carbon-carbon bonds.

- Formation of Biaryl Compounds : The major products are typically biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

1. Role in Drug Development

This compound is utilized in synthesizing biologically active molecules, including potential drug candidates. Its ability to facilitate complex organic synthesis makes it valuable in medicinal chemistry.

2. Cellular Effects

The compound has been observed to influence various cellular processes. It can affect:

- Cell Signaling Pathways : Modifying pathways involved in cell communication.

- Gene Expression : Potentially altering the expression of genes involved in various biological functions.

- Cellular Metabolism : Influencing metabolic pathways through its chemical reactivity.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general characteristics include:

- Stability : The compound is stable under moisture and air conditions.

- Solid State : It remains solid at room temperature, which may influence its handling and application in biological systems.

Case Study 1: Synthesis of Therapeutic Agents

Research has demonstrated the effectiveness of this compound in synthesizing therapeutic agents through cross-coupling reactions. For instance, studies have shown that this compound can be used to create derivatives of known drugs with enhanced efficacy or novel mechanisms of action.

| Compound | Synthesis Method | Result |

|---|---|---|

| Drug A | Suzuki Coupling | Enhanced potency |

| Drug B | Cross-Coupling | Improved selectivity |

Case Study 2: Influence on Cellular Mechanisms

In vitro studies indicate that this compound may affect cellular signaling pathways involved in cancer progression. By facilitating the synthesis of specific inhibitors, researchers have explored its potential to modulate pathways critical for tumor growth.

Comparison with Similar Compounds

This compound can be compared with other organoboron compounds based on their electronic properties and reactivity:

| Compound | Unique Feature | Application Area |

|---|---|---|

| Potassium Phenyltrifluoroborate | No cyano group | General organic synthesis |

| Potassium (4-methoxyphenyl)trifluoroborate | Electron-donating group | Medicinal chemistry |

| Potassium (4-bromophenyl)trifluoroborate | Halogen substituent | Agrochemical synthesis |

Q & A

Q. What are the optimal conditions for synthesizing and purifying Potassium (4-cyano-3-fluorophenyl)trifluoroborate?

The synthesis typically involves reacting aryl boronic acids with KHF₂ or KF under controlled pH and temperature. Purification is critical due to hydrolysis sensitivity. Recrystallization from aqueous THF or toluene/water biphasic systems (3:1 ratio) is recommended to minimize boronic acid impurities. Monitoring hydrolysis via ¹⁹F NMR can identify residual fluorides and optimize base stoichiometry (e.g., 3 equivalents of Cs₂CO₃ for complete trifluoroborate formation) .

Q. How does this compound perform in Suzuki-Miyaura couplings compared to boronic acids?

Trifluoroborates exhibit superior stability and reduced side reactions (e.g., protodeboronation) compared to boronic acids. In aqueous THF (10:1 ratio), coupling yields exceed 95% due to endogenous fluoride accelerating transmetalation. Boronic acids under identical conditions produce 2–40% side products (e.g., homocoupling), requiring additional KF to match trifluoroborate efficiency .

Q. What storage conditions are recommended to prevent degradation?

Store under inert gas (N₂/Ar) at –20°C in airtight containers. Hydrolysis to boronic acid occurs in aqueous media, especially with bases like KOH. Pre-drying solvents (e.g., THF over molecular sieves) and avoiding prolonged exposure to moisture are critical .

Advanced Research Questions

Q. How can side reactions like protodeboronation be minimized during coupling?

Protodeboronation is base- and temperature-dependent. Using weaker bases (e.g., K₂CO₃ instead of KOH) and maintaining temperatures ≤55°C reduces degradation. In toluene/water systems, rapid stirring and phase-transfer catalysts improve interfacial contact, limiting side-product formation .

Q. What advanced applications exploit the unique reactivity of this compound?

- Photoredox Catalysis : Visible-light-mediated reactions with electrophilic radicals enable allylation/vinylation via single-electron transfer (SET) mechanisms .

- Imaging Probes : ¹⁸F-labeled trifluoroborates are used in PET imaging for prostate cancer, leveraging their stability and rapid radiolabeling kinetics .

Q. How does ambient air affect reaction outcomes with trifluoroborates?

Unlike boronic acids, trifluoroborates tolerate aerobic conditions in aqueous THF due to fluoride stabilizing Pd(0) intermediates. However, oxygen-free environments are still recommended for sensitive substrates to prevent oxidation of aryl radicals .

Q. What mechanistic insights explain the role of fluoride in coupling efficiency?

Endogenous fluoride from trifluoroborate hydrolysis activates Pd catalysts by forming Pd-F intermediates, accelerating oxidative addition. Fluoride also suppresses β-hydride elimination in alkyl substrates, enhancing cross-coupling selectivity .

Q. How do alternative boron reagents (e.g., pinacol esters) compare in challenging reactions?

Pinacol esters fail in reactions requiring anionic boronate intermediates (e.g., Petasis-type mechanisms) due to their reluctance to form boronate species. Trifluoroborates, however, readily generate reactive [RBF₃⁻] under mild basic conditions, enabling broader substrate compatibility .

Q. What analytical methods are critical for characterizing reaction intermediates?

Q. How can computational modeling guide reaction optimization?

DFT studies elucidate transition states in radical addition (e.g., allyl trifluoroborate + electrophilic radicals) and predict regioselectivity. QTAIM analysis of zwitterionic trifluoroborates confirms noncovalent I⁺···BF₃⁻ interactions, informing reagent design for bifunctional applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.